

Comparative Docking Analysis of Tetrahydro-Indazole Analogs as Kinase and Receptor Ligands

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Compound of Interest

Compound Name: 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

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A detailed guide for researchers and drug development professionals on the binding affinities and interaction patterns of novel tetrahydro-indazole derivatives. This report synthesizes experimental data from various studies to provide an objective comparison of their performance against key biological targets.

Tetrahydro-indazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, forming the structural core of numerous inhibitors targeting a wide range of enzymes and receptors.^[1] Their versatile scaffold allows for structural modifications to achieve high potency and selectivity against various biological targets, including protein kinases and sigma receptors, which are crucial in cancer and neurodegenerative disease research. This guide provides a comparative analysis of docking studies performed on different tetrahydro-indazole analogs, supported by quantitative binding data and detailed experimental protocols.

Quantitative Data Summary: Binding Affinities and Docking Scores

The following tables summarize the binding affinities and inhibitory concentrations of various tetrahydro-indazole analogs against their respective biological targets. These values are critical for comparing the potency and selectivity of the different derivatives.

Table 1: Sigma-2 Receptor Binding Affinity for Tetrahydro-Indazole Analogs[2]

Compound ID	R Group (Substitution on Benzyl)	Sigma-1 (pKi ± SEM)	Sigma-2 (pKi ± SEM)	Sigma-2 Ki (nM)
7a	H (Unsubstituted)	< 5.0	6.13 ± 0.05	~741
7b	4-Cl	< 5.0	6.30 ± 0.09	~501
7c	2,4-di-OCH ₃	< 5.0	7.11 ± 0.06	~78
7d	3-OH	6.45 ± 0.04	6.53 ± 0.06	~295
7e	4-SO ₂ NH ₂	< 5.0	6.70 ± 0.05	~200
7g	4-Piperidine	< 5.0	7.42 ± 0.02	~38

Data sourced from a study on tetrahydroindazole-based sigma-2 receptor ligands.[2] pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

Table 2: Inhibitory Activity of Tetrahydro-Indazoles Against CDK2/Cyclin Complexes[3]

Compound ID	Target Complex	Binding Affinity Improvement (vs. Hit Cmpd 3)	Inhibitory Activity Improvement (vs. Hit Cmpd 3)
53	CDK2/Cyclin A1	3-fold	2- to 10-fold
53	CDK2/Cyclin E	3-fold	2- to 10-fold
53	CDK2/Cyclin O	3-fold	2- to 10-fold
59	CDK2/Cyclin A1	3-fold	2- to 10-fold
59	CDK2/Cyclin E	3-fold	2- to 10-fold
59	CDK2/Cyclin O	3-fold	2- to 10-fold

Data from a study identifying tetrahydroindazoles as inhibitors of CDK2/cyclin complexes.^[3] The original hit compound was 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one (3).

Experimental Protocols

The methodologies outlined below are representative of standard procedures used in the molecular docking of tetrahydro-indazole analogs.

General Molecular Docking Protocol (Example using AutoDock)

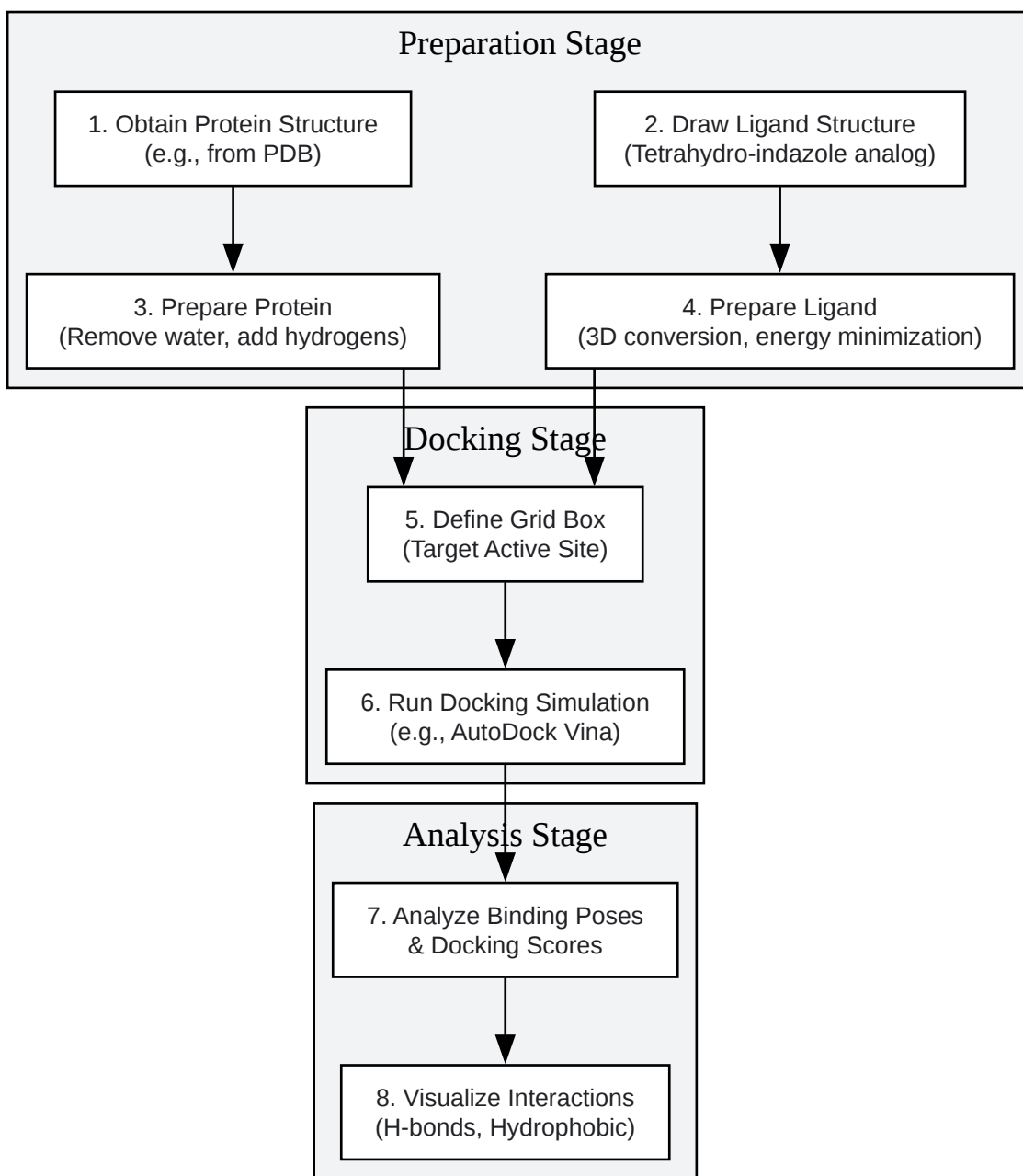
Molecular docking simulations are widely used to predict the binding poses and affinities of ligands with a target protein.^[4] The following protocol is a generalized workflow based on common practices in the field.^{[4][5]}

- Protein Preparation:
 - The three-dimensional crystal structure of the target protein is obtained from a public repository like the Protein Data Bank (PDB).^[4]
 - All non-essential molecules, including water, ions, and co-crystallized ligands, are removed from the protein structure.^[4]
 - Polar hydrogen atoms are added to the protein, and appropriate atomic charges (e.g., Kollman charges) are assigned.^[4]
 - The prepared protein structure is saved in a suitable format (e.g., PDBQT for AutoDock).
- Ligand Preparation:
 - The 2D structures of the tetrahydro-indazole analogs are drawn using chemical drawing software such as ChemDraw.^[5]
 - These 2D structures are converted into 3D models.
 - Energy minimization is performed on the 3D ligand structures using a suitable force field to obtain a stable, low-energy conformation.^{[4][5]}

- The prepared ligands are saved in the appropriate format (e.g., PDBQT).
- Grid Box Generation:
 - A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the entire binding pocket where the ligand is expected to interact.
- Docking Simulation:
 - Docking is performed using software like AutoDock Vina or AutoDock 4.[4][5] The software explores various possible conformations and orientations of the ligand within the protein's active site.
 - The program calculates a binding energy or docking score for each pose, typically expressed in kcal/mol.[6] The most favorable poses are those with the lowest binding energy scores.[7]
- Analysis of Results:
 - The results are analyzed to identify the best binding poses based on the docking scores.
 - The interactions between the ligand and the protein's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and examined using software like Discovery Studio Visualizer or PyMOL.[5]

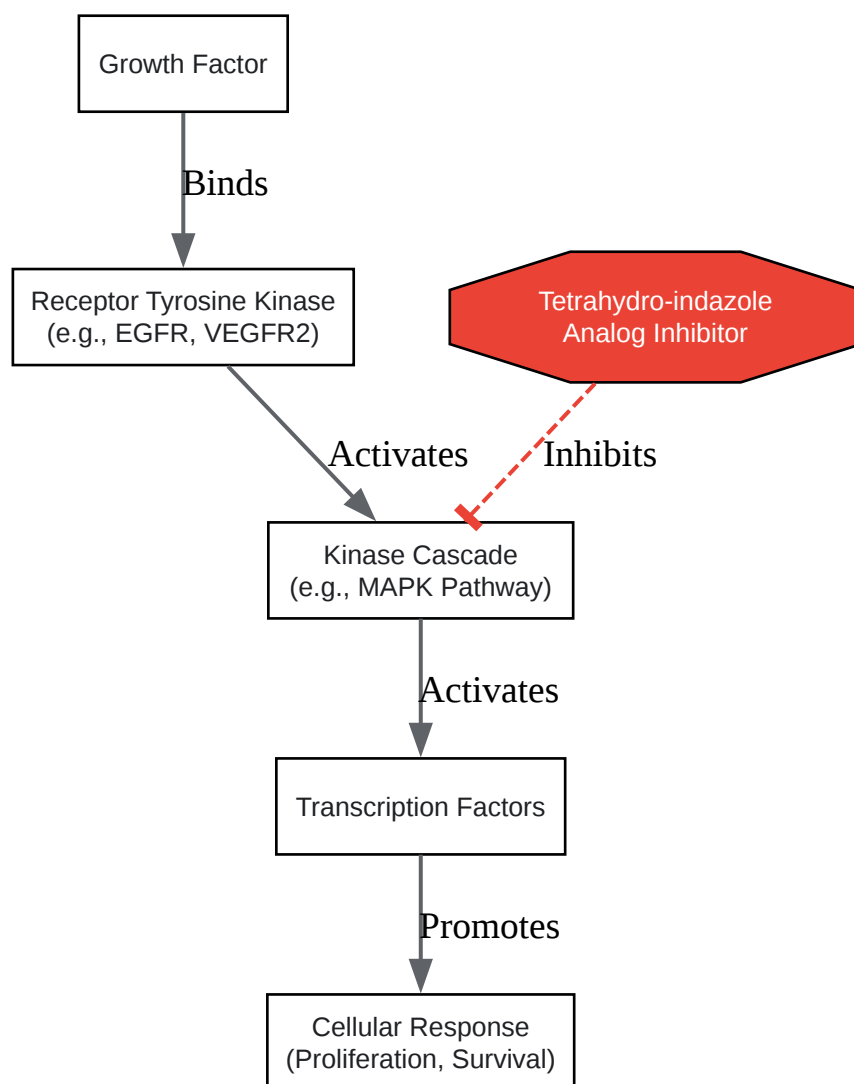
Visualizations: Workflows and Pathways

Diagrams are provided below to illustrate the experimental workflow for molecular docking and a representative signaling pathway targeted by these compounds.



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Caption: A generalized workflow for in silico molecular docking studies.



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Caption: Inhibition of a kinase signaling pathway by a tetrahydro-indazole analog.

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